molecular formula C10H10BrNO B1524190 7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one CAS No. 877265-10-6

7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one

Cat. No. B1524190
CAS RN: 877265-10-6
M. Wt: 240.1 g/mol
InChI Key: RCPDCQDJDZSIOE-UHFFFAOYSA-N
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Description

7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one is a chemical compound with the CAS Number: 877265-10-6 . It has a molecular weight of 240.1 and is typically stored in a dry room at normal temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 7-bromo-2-methyl-1,4-dihydro-3(2H)-isoquinolinone . The InChI code is 1S/C10H10BrNO/c1-12-6-8-4-9(11)3-2-7(8)5-10(12)13/h2-4H,5-6H2,1H3 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • 7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one is a compound that has been studied for its potential in synthesizing various chemical structures. For instance, Armengol, Helliwell, and Joule (2000) explored the synthesis of bromoisoquinolines using a Pomeranz-Fritsch ring synthesis modification (Armengol, Helliwell, & Joule, 2000).
  • Zlatoidský and Gabos (2009) described the synthesis of tetrahydroisoquinoline via reductive amination, highlighting the compound's versatility in organic synthesis (Zlatoidský & Gabos, 2009).
  • Nikiforova et al. (2019) explored its reaction with zinc and dihydroisoquinoline derivatives to produce novel compounds, demonstrating its reactivity and potential for creating diverse chemical structures (Nikiforova et al., 2019).

Catalytic and Mechanistic Studies

  • The work by He et al. (2016) on the rhodium-catalyzed synthesis of bromo-1,2-dihydroisoquinolines provides insight into the mechanisms of complex chemical reactions and the role of catalysts in organic synthesis (He et al., 2016).
  • Schöneboom et al. (2003) conducted a computational assessment of the electronic structure of dihydroquinoline derivatives, which helps in understanding the electronic nature and reactivity of such compounds (Schöneboom et al., 2003).

Potential in Medicinal Chemistry

  • Zhu et al. (2011) explored the synthesis and crystal structure of dihydroisoquinolines, which showed moderate antitumor activities, indicating the potential application of this compound in medicinal chemistry (Zhu et al., 2011).
  • The study by Schuster and Raubenheimer (2006) on the synthesis of remote N-heterocyclic carbene complexes with no heteroatom in the carbene carbon-containing ring highlights its potential use in the development of new pharmaceuticals (Schuster & Raubenheimer, 2006).

Natural Product Derivation and Analysis

  • Research by Ma et al. (2007) on bromophenols and brominated tetrahydroisoquinolines from red algae illustrates the compound's relevance in natural product chemistry and potential pharmacological applications (Ma et al., 2007).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H312, and H332 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P330, P363, and P501 .

properties

IUPAC Name

7-bromo-2-methyl-1,4-dihydroisoquinolin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c1-12-6-8-4-9(11)3-2-7(8)5-10(12)13/h2-4H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCPDCQDJDZSIOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=C(CC1=O)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40695090
Record name 7-Bromo-2-methyl-1,4-dihydroisoquinolin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

877265-10-6
Record name 7-Bromo-2-methyl-1,4-dihydroisoquinolin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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